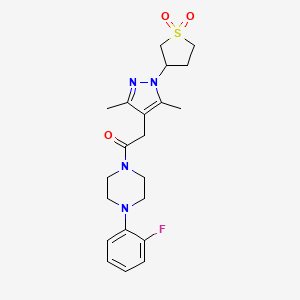
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27FN4O3S and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a novel synthetic molecule that combines a tetrahydrothiophene moiety with a pyrazole and piperazine structure. This unique combination suggests potential for diverse biological activities, particularly in pharmacological applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine scaffolds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific biological effects of the compound are summarized below.
1. Anti-inflammatory Activity
A study on pyrazole derivatives highlighted their significant anti-inflammatory effects. Compounds similar to the one have demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at certain concentrations when compared to standard drugs like dexamethasone .
2. Analgesic Effects
The analgesic properties of pyrazole derivatives have been established through various models. For instance, derivatives have shown effectiveness in reducing pain responses in carrageenan-induced edema models, with some compounds achieving over 75% reduction in pain symptoms .
3. Antimicrobial Activity
Pyrazole compounds have been reported to exhibit antimicrobial properties against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the piperazine moiety is often linked to enhanced activity against these pathogens .
4. Antitumor Potential
Recent studies suggest that certain pyrazole derivatives possess anticancer activity. For instance, compounds were tested against cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines. The compound demonstrated significant inhibition at concentrations as low as 10 µM , indicating its potential as an anti-inflammatory agent.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Test Compound | 85% | 93% |
| Dexamethasone | 76% | 86% |
Case Study 2: Antimicrobial Assessment
A study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The compound was found to be effective against Klebsiella pneumoniae, with an inhibition zone comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 18 |
| Klebsiella pneumoniae | 22 |
Eigenschaften
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3S/c1-15-18(16(2)26(23-15)17-7-12-30(28,29)14-17)13-21(27)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,17H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNHHPTIVLVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














